2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H13ClFN3OS and its molecular weight is 361.82. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
Research into sulfonamide derivatives, including structures similar to the specified compound, has demonstrated potential cytotoxic activities against various cancer cell lines. For instance, studies have synthesized sulfonamide derivatives for in vitro screening against breast and colon cancer cell lines, with certain derivatives showing potent activity (Ghorab et al., 2015). This suggests the potential of similar compounds, like the one , for anticancer research.
Antimicrobial and Antibacterial Evaluation
Compounds with structural similarities have been evaluated for their antimicrobial and antibacterial potentials. A study synthesized and characterized various sulfonamide and acetamide derivatives, assessing their efficacy against specific bacterial strains. Some derivatives exhibited significant inhibition of gram-negative bacteria, indicating potential applications in developing new antibacterial agents (Nafeesa et al., 2017).
Photophysical and Photochemical Applications
Investigations into benzothiazolinone acetamide analogs have explored their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies provide insights into the light harvesting efficiency and nonlinear optical (NLO) activities of such compounds, suggesting applications in material science and photovoltaic technology (Mary et al., 2020).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has demonstrated anticonvulsant activities, indicating potential applications in developing treatments for seizure disorders. The structural incorporation of the imidazole ring is a key feature contributing to the bioactivity of these compounds (Aktürk et al., 2002).
Corrosion Inhibition
Benzimidazole derivatives have been synthesized and characterized for their corrosion inhibition properties on carbon steel in acidic media. This research suggests potential applications of similar compounds in materials science, specifically in corrosion prevention (Rouifi et al., 2020).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Generally, factors such as pH, temperature, and the presence of other substances can affect the action of a compound .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-12-5-7-13(8-6-12)22-10-9-20-17(22)24-11-16(23)21-15-4-2-1-3-14(15)19/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHFGQUQYNOTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.